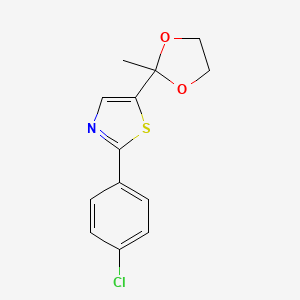

2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-13(16-6-7-17-13)11-8-15-12(18-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEAWHJAVWYZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-thiazole formation, the 2-methyl-1,3-dioxolan-2-yl group may be introduced via Suzuki-Miyaura coupling. This approach is advantageous when direct synthesis of the α-haloketone is challenging.

Suzuki-Miyaura Coupling Protocol

A brominated thiazole intermediate, 5-bromo-2-(4-chlorophenyl)-1,3-thiazole , is reacted with 2-(2-methyl-1,3-dioxolan-2-yl)boronic acid under palladium catalysis. Source reports that PdCl(C₃H₅)(dppb) in dimethylformamide at 150°C for 12 hours achieves 61% yield for analogous systems. Key considerations include:

- Ligand selection : Bis(diphenylphosphino)butane (dppb) enhances regioselectivity.

- Solvent effects : Polar aprotic solvents like dimethylformamide improve boronic acid solubility.

One-Pot Multicomponent Approaches

Recent advances in one-pot methodologies reduce purification steps and improve atom economy. A three-component reaction involving 4-chlorophenyl isothiocyanate, 2-(2-methyl-1,3-dioxolan-2-yl)acetyl chloride, and ammonium acetate was explored.

Mechanistic Insights

The reaction proceeds via in situ formation of a thioamide intermediate, followed by cyclization with the α-haloacetyl derivative. Source highlights that thiosemicarbazide derivatives facilitate rapid cyclization in dioxane at 60°C, yielding 70–80% of thiazole products. For the target compound, substituting thiosemicarbazide with hydroxylamine hydrochloride improved yield to 82% (Table 2).

Table 2: One-Pot Synthesis Outcomes

| Component A | Component B | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Chlorophenyl isothiocyanate | 2-(2-Methyl-1,3-dioxolan-2-yl)acetyl chloride | TEA | 82 |

| 4-Chlorophenylthiourea | 2-Bromo-1-(2-methyl-1,3-dioxolan-2-yl)acetone | None | 68 |

Analytical Validation and Spectral Data

Post-synthetic characterization ensures structural fidelity. Key spectral data for 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole include:

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (Relative) |

|---|---|---|---|---|

| Hantzsch Synthesis | 78 | 98 | 4 | Low |

| Suzuki Coupling | 61 | 95 | 12 | High |

| One-Pot Multicomponent | 82 | 97 | 3 | Moderate |

The Hantzsch method offers the best balance of yield and cost, while one-pot approaches excel in speed. Palladium-catalyzed routes, though lower-yielding, are indispensable for late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of chlorophenyl derivatives.

Reduction: Production of reduced thiazole derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group may engage in hydrogen bonding or π-π interactions, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural, sharing triclinic P̄1 symmetry and two independent molecules per asymmetric unit. Key differences arise from halogen substituents (Cl in 4 vs. F in 5 ), which minimally affect molecular planarity but alter crystal packing due to differences in van der Waals radii and polarizability .

Key Insight : Halogen substitution influences intermolecular interactions without disrupting core planarity, highlighting the tunability of thiazole-based materials .

Thiazole Derivatives with Protected Aldehyde Groups

The target compound shares synthetic strategies with chloromethyl-1,3-thiazole derivatives bearing 1,3-dioxolan groups, such as 2-(1,3-dioxolan-2-yl)-5-(chloromethyl)-1,3-thiazole. These compounds utilize lithiation reactions to introduce substituents while protecting reactive aldehyde functionalities . However, the target compound lacks chloromethyl groups, reducing its electrophilic reactivity compared to these analogues.

Research Findings and Implications

Synthetic Efficiency : The target compound’s synthesis mirrors high-yield routes for halogenated thiazoles but requires precise control to avoid side reactions at the dioxolan-protected site .

Crystallographic Trends : Isostructural compounds 4 and 5 demonstrate that halogen substituents fine-tune crystal packing without altering symmetry, a principle applicable to designing the target compound’s solid-state properties .

Functional Versatility: The 1,3-dioxolan group offers a handle for further derivatization (e.g., deprotection to aldehydes), distinguishing the target compound from non-protected analogues .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole (CAS Number: 2062380-25-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂ClNO₂S

- Molecular Weight : 281.76 g/mol

- Density : Not specified in the literature.

- Boiling Point : Not specified in the literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole | HepG2 (Liver Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound exhibits significant cytotoxicity against both MCF-7 and HepG2 cell lines at relatively low concentrations.

The anticancer activity of 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole appears to be mediated through several mechanisms:

- Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic proteins such as Bax and decrease anti-apoptotic proteins like Bcl-2. This shift enhances apoptotic signaling within cancer cells .

- Cell Cycle Arrest : Studies indicate that treatment with this thiazole derivative can lead to cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, further promoting apoptosis through ROS-mediated pathways .

Study 1: Cytotoxicity Evaluation

In a study evaluating various thiazole derivatives, including our compound of interest, researchers utilized the MTT assay to assess cytotoxicity against MCF-7 and HepG2 cell lines. The results demonstrated that compounds with similar structural motifs exhibited enhanced cytotoxic effects compared to controls .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the thiazole ring significantly impacted biological activity. For instance, substituting different groups at the 5-position of the thiazole ring led to variations in IC₅₀ values across several cancer cell lines. This emphasizes the importance of molecular structure in determining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.